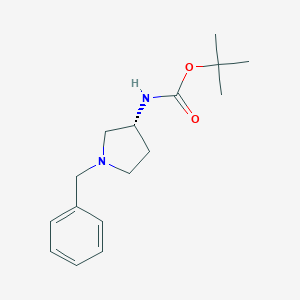

(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R)-1-benzylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOIDJGLYWEUEK-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437770 | |

| Record name | tert-Butyl [(3R)-1-benzylpyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131878-23-4 | |

| Record name | tert-Butyl [(3R)-1-benzylpyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, a key chiral intermediate in pharmaceutical synthesis. The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Core Physical and Chemical Properties

This compound, with the CAS number 131878-23-4, is a white to off-white crystalline solid.[1] It is a chiral pyrrolidine derivative that serves as a valuable building block in the synthesis of complex molecular structures, particularly in the development of active pharmaceutical ingredients (APIs) for neuropharmacology and in peptide synthesis.[2] The presence of the benzyl group on the pyrrolidine nitrogen and the tert-butoxycarbonyl (Boc) protecting group on the amine are key features of its chemical structure.[2]

Data Presentation: Physical Property Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 276.37 g/mol | [1][3][4] |

| Melting Point | 77-81 °C (lit.) | [1][5] |

| 78.0 to 81.0 °C | [2] | |

| Boiling Point | 385.1±31.0 °C (Predicted) | [5] |

| Density | Data not consistently available | |

| Optical Rotation | [α]²⁰/D +17.0 to +20.0° (c=2, EtOH) | [2] |

| logP (Partition Coefficient) | 3.172 | [1] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Solubility | Soluble in some organic solvents | [6] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed into a powder.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to collect a small amount of material. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate. As the temperature approaches the expected melting point (approximately 70 °C), the heating rate is reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.

Optical Rotation Measurement

Objective: To measure the rotation of plane-polarized light caused by the chiral compound, which is indicative of its stereochemistry.

Methodology:

-

Solution Preparation: A precise concentration of this compound is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., ethanol, as cited). For example, a concentration of 2 g/100 mL (c=2).

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell to set the zero point.

-

Sample Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (e.g., 1 dm). The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a constant temperature (e.g., 20 °C).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Mandatory Visualization

Synthetic Pathway of this compound

The following diagram illustrates a common synthetic route for the preparation of this compound. This pathway highlights its role as a derivative of a chiral precursor.

Caption: Synthetic route for this compound.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound|CAS 131878-23-4 [benchchem.com]

- 3. This compound | 131878-23-4 [chemicalbook.com]

- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 5. This compound CAS#: 131878-23-4 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis of (3R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine, a chiral pyrrolidine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its defined stereochemistry makes it an important synthon for the creation of complex molecules with specific three-dimensional orientations, which is critical for drug efficacy and selectivity. This document details a primary synthetic methodology and explores an alternative chiral pool approach, presenting quantitative data, step-by-step experimental protocols, and workflow visualizations to support research and development efforts.

Data Presentation

The following table summarizes the quantitative data for two distinct synthetic routes to (3R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine, allowing for a clear comparison of the methodologies.

| Parameter | Route 1: Direct Boc Protection | Route 2: Chiral Pool Synthesis from (3R)-3-Hydroxypyrrolidine (multi-step) |

| Starting Material | (R)-(+)-1-Benzyl-3-aminopyrrolidine | (3R)-3-Hydroxypyrrolidine |

| Key Reagents | Di-tert-butyl dicarbonate, Sodium bicarbonate | Di-tert-butyl dicarbonate, Triethylamine, Methanesulfonyl chloride, Sodium azide, Triphenylphosphine, Benzyl bromide |

| Solvent(s) | Acetonitrile, Water, Dichloromethane | Dichloromethane, Acetonitrile, Water, THF |

| Reaction Temperature | Room Temperature | 0°C to Room Temperature (varying with step) |

| Reaction Time | Overnight (approx. 12 hours) | Multiple days (cumulative over several steps) |

| Overall Yield | 65.2%[1] | Not explicitly stated for the full sequence to the final product, individual step yields vary. |

| Purification Method | Flash column chromatography[1] | Column chromatography, Extraction, Crystallization (at various stages) |

| Chiral Integrity | Maintained from chiral starting material | Established from chiral pool starting material |

Experimental Protocols

Route 1: Direct Boc Protection of (R)-(+)-1-Benzyl-3-aminopyrrolidine

This method is a straightforward approach that involves the protection of the amino group of commercially available (R)-(+)-1-Benzyl-3-aminopyrrolidine using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

(R)-(+)-1-Benzyl-3-aminopyrrolidine (1a)

-

Di-tert-butyl dicarbonate

-

Sodium bicarbonate

-

Acetonitrile

-

Deionized water

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium bicarbonate (5.92 g, 70.5 mmol) in deionized water (118 mL) is prepared.[1]

-

The sodium bicarbonate solution is added to a solution of (R)-(+)-1-Benzyl-3-aminopyrrolidine (5.00 g, 28.4 mmol) in acetonitrile (118 mL).[1]

-

The resulting mixture is stirred at room temperature for 10 minutes.[1]

-

Di-tert-butyl dicarbonate (6.22 g, 28.5 mmol) is then added to the reaction mixture.[1]

-

The reaction is stirred overnight at room temperature.[1]

-

Upon completion, the reaction mixture is concentrated under reduced pressure.[1]

-

The residue is extracted three times with dichloromethane.[1]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.[1]

-

The crude product is purified by flash column chromatography using a methanol:dichloromethane (2:98) eluent system to afford (3R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine as the final product (4.24 g, 65.2% yield).[1]

Route 2: Chiral Pool Synthesis from (3R)-3-Hydroxypyrrolidine

This synthetic strategy utilizes a readily available chiral starting material, (3R)-3-hydroxypyrrolidine, and involves a multi-step process including Boc protection, activation of the hydroxyl group, nucleophilic substitution with inversion of configuration, reduction of the resulting azide, and finally N-benzylation. The following is a representative sequence based on analogous syntheses.

Step 2a: N-Boc Protection of (3R)-3-Hydroxypyrrolidine

Materials:

-

(3R)-3-Hydroxypyrrolidine hydrochloride

-

Di-tert-butyl dicarbonate

-

Triethylamine

-

Dichloromethane

Procedure:

-

(3R)-3-Hydroxypyrrolidine hydrochloride is suspended in dichloromethane.

-

The suspension is cooled to 0°C, and triethylamine is added to neutralize the hydrochloride salt.

-

Di-tert-butyl dicarbonate is added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield (R)-1-Boc-3-hydroxypyrrolidine.

Step 2b: Mesylation of the Hydroxyl Group

Materials:

-

(R)-1-Boc-3-hydroxypyrrolidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine

-

Dichloromethane

Procedure:

-

(R)-1-Boc-3-hydroxypyrrolidine is dissolved in dichloromethane and cooled to 0°C.

-

Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.

-

The reaction is stirred at 0°C for a few hours until completion (monitored by TLC).

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with water and brine, dried, and concentrated to give (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine.

Step 2c: Azide Formation with Inversion of Configuration

Materials:

-

(R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

Procedure:

-

The mesylated intermediate is dissolved in DMF, and sodium azide is added.

-

The mixture is heated to promote the SN2 reaction, resulting in the inversion of stereochemistry at the C3 position.

-

After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed, dried, and concentrated to yield (S)-1-Boc-3-azidopyrrolidine.

Step 2d: Reduction of the Azide to the Amine

Materials:

-

(S)-1-Boc-3-azidopyrrolidine

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

The azido compound is dissolved in THF, and triphenylphosphine is added.

-

Water is subsequently added (Staudinger reduction), and the reaction is stirred until the azide is fully converted to the amine.

-

The solvent is removed under reduced pressure, and the crude product is purified to give (S)-1-Boc-3-aminopyrrolidine.

Step 2e: N-Benzylation and Boc-deprotection/reprotection (Illustrative final steps)

The synthesis would proceed with N-benzylation of the pyrrolidine nitrogen, which would typically require deprotection of the Boc group, followed by reductive amination with benzaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride), and subsequent re-protection of the 3-amino group with a Boc group to yield the final product.

Mandatory Visualization

The following diagrams illustrate the synthetic workflows described above.

Caption: Synthetic workflows for (3R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine.

The following diagram illustrates the logical relationship of the key transformations in the chiral pool synthesis route.

References

An In-depth Technical Guide to (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine (CAS 131878-23-4)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, a key chiral building block in modern medicinal chemistry. This document details its chemical and physical properties, outlines a standard experimental protocol for its synthesis and purification, and presents its applications in the development of novel therapeutics.

Introduction

This compound, with CAS number 131878-23-4, is a versatile chiral pyrrolidine derivative. Its structure incorporates two critical protecting groups: a benzyl group on the pyrrolidine nitrogen and a tert-butoxycarbonyl (Boc) group on the 3-amino substituent. The defined (R)-stereochemistry at the C3 position makes it an invaluable synthon for the asymmetric synthesis of complex bioactive molecules.[1][2] Its primary application lies in neuropharmacology and peptide synthesis, where it serves as a crucial intermediate in the development of Active Pharmaceutical Ingredients (APIs).[2][3] The presence of both the benzyl and Boc protecting groups allows for selective deprotection and further functionalization, making it a highly adaptable molecule in multi-step synthetic routes.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | References |

| CAS Number | 131878-23-4 | [3][4] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [3][4] |

| Molecular Weight | 276.37 g/mol | [3][4] |

| Appearance | White to almost white powder or crystals | [3] |

| Melting Point | 77 - 81 °C | [4] |

| Optical Rotation | [α]²⁰/D +17.0° to +20.0° (c=2, EtOH) | [3] |

| Purity | >98.0% (GC) | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | |

| Storage | Recommended storage at room temperature in a cool, dark place (<15°C). | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-protection of (R)-1-benzyl-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the introduction of the Boc protecting group onto a primary amine.

Synthesis Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

(R)-1-benzyl-3-aminopyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve (R)-1-benzyl-3-aminopyrrolidine (1.0 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.1 to 1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

-

Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using a suitable eluent system, typically a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing the polarity).

-

Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane.

-

Load the sample onto the column and elute with the chosen solvent system.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

7.40-7.20 (m, 5H): Aromatic protons of the benzyl group.

-

~5.0 (br s, 1H): NH proton of the carbamate.

-

~4.3 (m, 1H): CH proton at the C3 position of the pyrrolidine ring.

-

3.65 (s, 2H): CH₂ protons of the benzyl group.

-

3.20-2.20 (m, 4H): Pyrrolidine ring protons (CH₂).

-

2.10-1.80 (m, 2H): Pyrrolidine ring protons (CH₂).

-

1.45 (s, 9H): Protons of the tert-butyl group.

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

~155.5: Carbonyl carbon of the Boc group.

-

~138.0: Quaternary aromatic carbon of the benzyl group.

-

~129.0, ~128.5, ~127.0: Aromatic carbons of the benzyl group.

-

~80.0: Quaternary carbon of the tert-butyl group.

-

~60.0: CH₂ carbon of the benzyl group.

-

~55.0, ~53.0: Pyrrolidine ring carbons (CH₂).

-

~48.0: Pyrrolidine ring carbon (CH).

-

~32.0: Pyrrolidine ring carbon (CH₂).

-

28.4: Methyl carbons of the tert-butyl group.

Expected IR (KBr) ν (cm⁻¹):

-

~3350: N-H stretching of the carbamate.

-

~2970, 2850: C-H stretching of alkyl groups.

-

~1690: C=O stretching of the carbamate.

-

~1520: N-H bending of the carbamate.

-

~1170: C-O stretching of the carbamate.

Expected Mass Spectrometry (ESI+):

-

m/z: 277.19 [M+H]⁺, 299.17 [M+Na]⁺.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of pharmaceutical agents. Its chiral nature is crucial for creating enantiomerically pure compounds, which is often a requirement for optimal biological activity and reduced side effects.

-

Neuropharmacology: Derivatives of this compound are utilized in the development of agents targeting the central nervous system. The pyrrolidine scaffold is a common feature in many neuroactive drugs.[3]

-

Peptide Synthesis: The Boc-protected amine allows for its use in peptide synthesis, where the pyrrolidine ring can be incorporated as a constrained amino acid mimic to induce specific secondary structures in peptides.[2]

-

Antiviral and Anticancer Agents: The chiral pyrrolidine core has been incorporated into molecules investigated for their potential as antiviral and anticancer therapies.[3]

Logical and Experimental Workflows

The synthesis and application of this compound follow a logical progression, as illustrated in the diagrams below.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Data for tert-butyl N-[(3R)-1-benzylpyrrolidin-3-yl]carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic data for the chiral intermediate, tert-butyl N-[(3R)-1-benzylpyrrolidin-3-yl]carbamate. This compound is a valuable building block in the synthesis of various pharmaceutical agents. This document summarizes its key physicochemical properties, spectroscopic data, and a detailed experimental protocol for its preparation.

Physicochemical Properties

A summary of the known physical and chemical properties of tert-butyl N-[(3R)-1-benzylpyrrolidin-3-yl]carbamate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |

| Molecular Weight | 276.37 g/mol | [1] |

| Melting Point | 77-81 °C | [2] |

| Boiling Point (Predicted) | 385.1 ± 31.0 °C | [2] |

| Density (Predicted) | 1.08 g/cm³ | [2] |

| Optical Activity | [α]²⁰/D +2.5° (c=0.620, CHCl₃) | [1] |

| Refractive Index (Predicted) | 1.542 | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of a compound. The available spectroscopic data for tert-butyl N-[(3R)-1-benzylpyrrolidin-3-yl]carbamate is presented below.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.36-7.26 | m | - | 5H | Aromatic (C₆H₅) |

| 4.86 | bs | - | 1H | NH |

| 4.18 | bs | - | 1H | CH-N(Boc) |

| 3.61 | s | - | 2H | CH₂-Ph |

| 2.79 | bs | - | 1H | Pyrrolidine CH |

| 2.65-2.61 | m | - | 1H | Pyrrolidine CH |

| 2.54 | d | 8.0 | 1H | Pyrrolidine CH |

| 2.34-2.25 | m | - | 2H | Pyrrolidine CH₂ |

| 1.61-1.51 | m | - | 1H | Pyrrolidine CH |

| 1.46 | s | - | 9H | C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR, IR, and Mass Spectrometry Data

Despite a comprehensive search of available scientific literature and databases, experimental ¹³C NMR, IR, and mass spectrometry data for tert-butyl N-[(3R)-1-benzylpyrrolidin-3-yl]carbamate could not be located. Researchers requiring this data are advised to perform their own analyses upon synthesis of the compound.

Experimental Protocol: Synthesis

The following section details the experimental procedure for the synthesis of tert-butyl N-[(3R)-1-benzylpyrrolidin-3-yl]carbamate.

Synthesis Workflow

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Methodology

Materials:

-

(3R)-(+)-1-Benzyl-3-aminopyrrolidine (5.00 g, 28.4 mmol)[1]

-

Di-tert-butyl dicarbonate (6.22 g, 28.5 mmol)[1]

-

Sodium bicarbonate (5.92 g, 70.5 mmol)[1]

-

Acetonitrile (118 mL)[1]

-

Deionized water (118 mL)[1]

-

Dichloromethane[1]

-

Anhydrous sodium sulfate[1]

-

Methanol[1]

-

Silica gel for column chromatography[1]

Procedure:

-

A solution of sodium bicarbonate (5.92 g, 70.5 mmol) in 118 mL of deionized water is prepared.[1]

-

This aqueous solution is added to a solution of (3R)-(+)-1-benzyl-3-aminopyrrolidine (5.00 g, 28.4 mmol) in 118 mL of acetonitrile.[1]

-

The resulting mixture is stirred at room temperature for 10 minutes.[1]

-

Di-tert-butyl dicarbonate (6.22 g, 28.5 mmol) is then added to the reaction mixture.[1]

-

The reaction is stirred overnight at room temperature.[1]

-

Upon completion of the reaction, the solution is concentrated under reduced pressure.[1]

-

The residue is extracted three times with dichloromethane.[1]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.[1]

-

The crude product is purified by fast column chromatography on silica gel, eluting with a mixture of methanol and dichloromethane (2:98 v/v).[1]

-

The solvent is removed under vacuum to yield tert-butyl N-[(3R)-1-benzylpyrrolidin-3-yl]carbamate as the final product.[1]

Yield: 4.24 g (65.2%)[1]

This guide provides a centralized resource for the available spectroscopic and synthetic information for tert-butyl N-[(3R)-1-benzylpyrrolidin-3-yl]carbamate, which should prove valuable for professionals in the fields of chemical research and drug development.

References

Chemical structure and stereochemistry of (3R)-1-Benzyl-3-(Boc-amino)pyrrolidine

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, synthesis, and applications of (3R)-1-Benzyl-3-(Boc-amino)pyrrolidine, a key chiral building block in modern medicinal chemistry.

Chemical Structure and Stereochemistry

(3R)-1-Benzyl-3-(Boc-amino)pyrrolidine is a chiral pyrrolidine derivative. Its structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine ring). A benzyl group (Bn) is attached to the ring's nitrogen atom (position 1), and a tert-butoxycarbonyl (Boc) protected amine group is located at position 3.

The stereochemistry is defined by the "(3R)" designation, which indicates that the chiral center at the 3rd carbon of the pyrrolidine ring possesses an 'R' absolute configuration according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is critical for its application in asymmetric synthesis, allowing for the creation of enantiomerically pure pharmaceutical compounds.[1][2] The presence of the Boc protecting group enhances the molecule's stability and allows for controlled reactivity during complex synthetic sequences.[3]

References

Chiral N-Benzyl-3-Aminopyrrolidine Derivatives: A Technical Guide to Synthesis, Catalytic Applications, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of chiral N-benzyl-3-aminopyrrolidine derivatives, a class of compounds of significant interest in asymmetric synthesis and medicinal chemistry. This document details their synthesis, explores their application as organocatalysts, and summarizes their pharmacological activities, presenting key quantitative data in structured tables and outlining detailed experimental protocols.

Synthesis of Chiral N-Benzyl-3-Aminopyrrolidine Derivatives

The enantioselective synthesis of N-benzyl-3-aminopyrrolidine derivatives is crucial for their application in asymmetric catalysis and as chiral building blocks in drug discovery. The primary methods for obtaining enantiomerically pure forms involve the resolution of racemic mixtures and, to a lesser extent, asymmetric synthesis from achiral precursors.

One common approach involves the synthesis of racemic 1-benzyl-3-aminopyrrolidine followed by chiral resolution. A key method for this resolution utilizes tartaric acid derivatives as resolving agents.[1] The racemic mixture is treated with an enantiomerically pure form of tartaric acid, leading to the formation of diastereomeric salts that can be separated by fractional crystallization. Subsequent neutralization of the separated salts yields the desired (R)- and (S)-enantiomers.

Alternatively, synthesis can commence from chiral starting materials. For instance, (S)-3-aminopyrrolidine derivatives can be prepared from L-aspartic acid, which involves the formation of the pyrrolidine ring from allylamine and subsequent cleavage of the N-allyl protective group.[2] Another route involves the reduction of 3-amino-1-benzylpyrrolidine-2,5-dione using a reducing agent like lithium aluminum hydride.[3]

Caption: Synthetic pathway for the resolution of racemic N-benzyl-3-aminopyrrolidine.

Experimental Protocols

Protocol 1: Resolution of Racemic 1-Benzyl-3-aminopyrrolidine [1]

-

Racemic 1-benzyl-3-aminopyrrolidine is used as the raw material with an organic solvent as the solvent.

-

D-tartaric acid hydrate or a derivative thereof is used as the resolution reagent.

-

The racemic 1-benzyl-3-aminopyrrolidine and the resolving agent are dissolved in the organic solvent in a molar ratio of 1:0.5-1.2.

-

The mixture is stirred at a temperature of 50-100 °C for 0.5-2.0 hours.

-

The solution is gradually cooled to room temperature to allow for the crystallization of one of the diastereomeric salts.

-

The crystalline salt is collected by filtration.

-

The filtered salt is neutralized with a base (e.g., sodium hydroxide) in a suitable solvent like water or alcohol to yield the enantiomerically pure (R)- or (S)-1-benzyl-3-aminopyrrolidine.

-

The mother liquor, enriched with the other diastereomeric salt, can be similarly treated to obtain the other enantiomer.

Protocol 2: Synthesis of 3-Amino-1-benzylpyrrolidine by Reduction [3]

-

Under a nitrogen atmosphere, 34 g (0.9 mol) of lithium aluminum hydride is suspended in 500 ml of anhydrous tetrahydrofuran.

-

A solution of 80.8 g (0.4 mol) of 3-amino-1-benzylpyrrolidine-2,5-dione in anhydrous tetrahydrofuran is added dropwise to the suspension.

-

The reaction mixture is stirred and may require heating to drive the reaction to completion.

-

After the reaction is complete, it is carefully quenched, and the product is extracted to yield 3-amino-1-benzylpyrrolidine.

Applications in Asymmetric Catalysis

Chiral N-benzyl-3-aminopyrrolidine derivatives, particularly those derived from proline, are effective organocatalysts for various asymmetric transformations. They are known to proceed via enamine or iminium ion intermediates, mimicking the action of natural enzymes. Key applications include asymmetric aldol and Michael addition reactions.

The pyrrolidine moiety is crucial for the formation of the enamine intermediate with a carbonyl compound, while the chiral environment dictates the stereochemical outcome of the subsequent reaction with an electrophile. The N-benzyl group can influence the steric bulk and electronic properties of the catalyst, thereby affecting its reactivity and enantioselectivity.

References

An In-depth Technical Guide to the Solubility of (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine is a chiral pyrrolidine derivative crucial as a building block in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for its application in synthetic chemistry, influencing reaction conditions, purification methods, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a summary of its synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this guide presents an illustrative solubility profile in common organic solvents based on the general solubility of structurally related compounds.

Introduction

This compound, also known as tert-butyl N-[(3R)-1-benzylpyrrolidin-3-yl]carbamate, is a key intermediate in the stereoselective synthesis of complex molecules.[1] The benzyl group on the pyrrolidine nitrogen and the tert-butoxycarbonyl (Boc) protecting group on the amino functionality make it a versatile synthon.[1] Understanding its solubility is paramount for chemists and pharmaceutical scientists to effectively utilize this compound in research and development. This guide aims to provide a thorough understanding of its solubility properties and the methodologies to determine them.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |

| Molecular Weight | 276.37 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 77 - 81 °C | [1] |

| log Pow (n-octanol/water) | 3.172 | [1] |

Solubility in Organic Solvents

Based on these observations, an illustrative solubility profile is presented in Table 2. It is crucial to note that these values are estimates and should be experimentally verified for any practical application.

| Solvent | Type | Illustrative Solubility (g/L) at 25°C |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 200 |

| Dichloromethane (DCM) | Halogenated | ~150 |

| Methanol | Polar Protic | ~100 |

| Ethanol | Polar Protic | ~80 |

| Acetone | Ketone | ~50 |

| Ethyl Acetate | Ester | ~30 |

| Acetonitrile | Nitrile | ~20 |

| Toluene | Aromatic Hydrocarbon | < 10 |

| Hexane | Aliphatic Hydrocarbon | < 1 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential. The following are standard experimental protocols that can be employed.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a similar method.

-

Calculation: Calculate the solubility in g/L or mg/mL based on the measured concentration and dilution factor.

References

Technical Guide: Physicochemical Characterization of (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the melting point of (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, a key chiral building block in pharmaceutical research and advanced organic synthesis.[1] This document includes a compilation of reported melting point data, a detailed experimental protocol for its determination, and a workflow diagram illustrating its application in drug development.

Physicochemical Properties: Melting Point

This compound is a white to almost white crystalline powder.[1][2] Its melting point is a critical parameter for identification, purity assessment, and process control in synthetic chemistry. A review of available data reveals some variability in the reported melting point, which may be attributable to different crystalline forms (polymorphism) or variations in experimental conditions.

Data Presentation: Reported Melting Points

| Melting Point Range (°C) | Source Type |

| 77 - 81 | Safety Data Sheet[3] |

| 78.0 - 81.0 | Commercial Supplier[1] |

| 111 - 115 | Commercial Supplier[2] |

| 113 | Chemical Database[4] |

Experimental Protocol: Melting Point Determination

The following is a standard protocol for determining the melting point of a crystalline solid like this compound using a digital melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. This powder is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated digital melting point apparatus.

-

Heating Profile:

-

A rapid heating phase is initiated to bring the temperature to approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

-

Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported as the range between these two temperatures.

-

Purity Indication: A sharp melting range (typically less than 2°C) is indicative of a high-purity compound. A broad melting range can suggest the presence of impurities.

Role in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those requiring specific stereochemistry for their biological activity.[1] The benzyl and tert-butoxycarbonyl (Boc) groups serve as protecting groups, allowing for selective chemical modifications at other parts of the molecule.[1]

Mandatory Visualization: Synthetic Workflow

Caption: Workflow of this compound in API synthesis.

References

Technical Whitepaper: An In-depth Analysis of Molindone (C16H24N2O2)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical compound with the molecular formula C16H24N2O2 is most prominently identified as Molindone, an antipsychotic medication.[1] First approved by the FDA in 1974, Molindone has been utilized in the treatment of schizophrenia.[2] It belongs to the dihydroindolone class of antipsychotics, distinguishing it structurally from other major tranquilizers like phenothiazines and butyrophenones.[2][3] This guide provides a comprehensive overview of Molindone's physicochemical properties, mechanism of action, and relevant experimental protocols.

Physicochemical and Pharmacokinetic Properties

Molindone is characterized by the following quantitative parameters, which are crucial for its application in research and drug development.

| Property | Value |

| Molecular Formula | C16H24N2O2 |

| Molar Mass | 276.38 g/mol |

| IUPAC Name | 3-Ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydro-4H-indol-4-one |

| CAS Number | 7416-34-4 |

| Elimination Half-Life | Approximately 2 hours |

| Duration of Action | 24 to 36 hours |

| Time to Peak Serum | ~1.5 hours |

| Protein Binding | 76% |

| Metabolism | Hepatic |

| Excretion | Primarily urine and feces (<3% as unmetabolized drug) |

Data sourced from multiple references.[1][3][4][5][6]

Mechanism of Action and Signaling Pathway

Molindone's primary therapeutic effect is attributed to its antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[7][8] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with dopaminergic hyperactivity.[2][7]

In addition to its primary target, Molindone exhibits a broader receptor binding profile:

-

Dopamine Receptors: It has a much lower affinity for D1 receptors compared to D2 receptors.[1]

-

Serotonin Receptors: It demonstrates some antagonistic activity at 5-HT2B receptors.[4]

-

Adrenergic Receptors: Molindone has an intermediate affinity for the α2-adrenergic receptor but negligible affinity for the α1-adrenergic receptor.[1][5]

-

Other Receptors: It shows little to no affinity for muscarinic acetylcholine and histamine H1 receptors, which may account for a lower incidence of certain side effects like sedation and weight gain compared to other antipsychotics.[1][5]

The following diagram illustrates the primary signaling pathway affected by Molindone.

Experimental Protocols

Synthesis of Molindone via Mannich Reaction

A common method for the synthesis of Molindone is the Mannich reaction. This involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a secondary amine, in this case, morpholine.

Reactants:

-

2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole

-

Morpholine

-

Paraformaldehyde

-

Ethanol (as solvent)

Procedure:

-

A mixture of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (5 g), morpholine (4.42 g), paraformaldehyde (1.52 g), and ethanol (70 ml) is prepared in a suitable reaction vessel.[9]

-

The reaction mixture is stirred for approximately 24 hours at a temperature of 75-80°C.[9]

-

Following the reaction period, the mixture is concentrated to remove the solvent.[9]

-

Water (50 ml) is added to the resulting residue.[9]

-

The mixture is then treated with concentrated hydrochloric acid, followed by aqueous ammonia in the presence of ethyl acetate to facilitate extraction.[9]

-

The organic layer is separated and concentrated to yield Molindone as a residue.[9]

-

For conversion to the hydrochloride salt, isopropanol hydrochloride can be added to the residue, followed by stirring for 30 minutes at 25-30°C.[9]

The following diagram outlines the workflow for this synthesis protocol.

References

- 1. Molindone - Wikipedia [en.wikipedia.org]

- 2. What is Molindone hydrochloride used for? [synapse.patsnap.com]

- 3. Molindone | C16H24N2O2 | CID 23897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. drugs.com [drugs.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. What is the mechanism of Molindone hydrochloride? [synapse.patsnap.com]

- 8. molindone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. newdrugapprovals.org [newdrugapprovals.org]

In-Depth Technical Guide: Hazards and Safety Information for tert-Butyl N-[(3R)-1-benzylpyrrolidin-3-yl]carbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all applicable safety regulations.

Introduction

Tert-butyl N-[(3R)-1-benzylpyrrolidin-3-yl]carbamate is a chemical intermediate commonly used in the synthesis of various pharmaceutical compounds. A thorough understanding of its hazard profile and requisite safety precautions is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a consolidated overview of the available safety data, handling procedures, and recommended safety protocols.

Hazard Identification and Classification

Based on available data, tert-butyl N-[(3R)-1-benzylpyrrolidin-3-yl]carbamate is classified as an irritant. The following tables summarize the key hazard information according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Summary

| Pictogram | Signal Word | Hazard Class | Hazard Code | Hazard Statement |

|

| Warning | Skin corrosion/irritation | H315 | Causes skin irritation.[1][2] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[1][2] | ||

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[1] | ||

| Serious eye damage/eye irritation | H318 | Causes serious eye damage.[1] |

GHS Precautionary Statements

| Code | Precautionary Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| Response | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Physicochemical Information

| Property | Value |

| Molecular Formula | C16H24N2O2 |

| Molecular Weight | 276.37 g/mol |

| Appearance | Solid |

| Melting Point | 77-81 °C[1] |

Experimental Protocols for Hazard Assessment

While specific experimental reports for this compound are not publicly available, the following sections outline the standard methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines for assessing skin and eye irritation.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Following OECD TG 439)

This test method is designed to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.

-

Test Substance Application: A precise amount of the test substance (solid or liquid) is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours) in fresh medium.

-

Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT by viable cells to a colored formazan product is measured spectrophotometrically.

-

Data Interpretation: The viability of the treated tissues is compared to that of negative controls. A reduction in tissue viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.

Acute Eye Irritation/Corrosion Test (Following OECD TG 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion. It emphasizes a tiered testing strategy to minimize animal use.

Methodology:

-

Weight-of-the-Evidence Analysis: Before any in vivo testing, a thorough review of existing data on the substance and structurally related compounds is conducted.

-

In Vitro/Ex Vivo Testing: Validated in vitro or ex vivo tests are performed to screen for potential corrosives or severe irritants.

-

In Vivo Test (if necessary):

-

Animal Model: Albino rabbits are typically used.

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for signs of irritation (redness, swelling, discharge, and corneal opacity) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: The severity of the observed lesions is scored according to a standardized system.

-

Reversibility: The reversibility of the effects is also assessed.

-

Safe Handling and Exposure Control

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Eyewash stations and safety showers should be readily accessible.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | |

| Hand Protection | Wear chemically resistant gloves (e.g., nitrile rubber). |

| Body Protection | Wear a lab coat or other protective clothing. |

| Respiratory Protection | If working with fine powders or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate particulate filter. |

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Keep container tightly closed.

-

Store in a cool, dry, and well-ventilated place.

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Diagrams

Caption: Workflow for Chemical Hazard Assessment.

Caption: Personal Protective Equipment (PPE) Selection Logic.

References

Methodological & Application

Application Notes: (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine is a valuable chiral building block in asymmetric synthesis.[1][2] Its rigid pyrrolidine scaffold and defined stereochemistry at the C-3 position make it an important precursor for the synthesis of chiral ligands and organocatalysts. These catalysts are instrumental in controlling the stereochemical outcome of a variety of chemical reactions, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.[2][3]

This document provides detailed application notes on the use of this compound as a precursor for a chiral diamine catalyst and its application in the asymmetric Michael addition of ketones to nitroolefins, a key carbon-carbon bond-forming reaction.

Synthesis of a Chiral Diamine Catalyst

This compound serves as a key starting material for the synthesis of more complex chiral catalysts. A common strategy involves the deprotection of the Boc group, followed by functionalization of the resulting amine to introduce a secondary catalytic site. An example is the synthesis of a chiral primary-secondary diamine catalyst.

Logical Relationship: From Chiral Building Block to Catalyst

References

- 1. mdpi.com [mdpi.com]

- 2. Camphor-derived C1-symmetric chiral diamine organocatalysts for asymmetric Michael addition of nitroalkanes to enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

(3R)-1-Benzyl-3-(Boc-amino)pyrrolidine: A Versatile Chiral Building Block in Modern Drug Discovery

(3R)-1-Benzyl-3-(Boc-amino)pyrrolidine is a highly valued chiral pyrrolidine derivative that serves as a crucial starting material and intermediate in the synthesis of a wide array of complex bioactive molecules. Its rigid, three-dimensional structure and the presence of both a protected amine and a benzyl group make it an attractive scaffold for medicinal chemists. This versatile building block has been instrumental in the development of novel therapeutic agents targeting a range of diseases, including viral infections, cancer, and neurological disorders.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The defined stereochemistry at the C-3 position of (3R)-1-Benzyl-3-(Boc-amino)pyrrolidine is critical for establishing the specific three-dimensional orientation of substituents, which is often paramount for achieving high-affinity and selective interactions with biological targets.[2] The Boc (tert-butoxycarbonyl) protecting group on the 3-amino substituent allows for selective chemical transformations at other positions of the molecule, while the benzyl group on the ring nitrogen can be removed under various conditions to enable further diversification.

Physicochemical Properties

A summary of the key physicochemical properties of (3R)-1-Benzyl-3-(Boc-amino)pyrrolidine is provided in the table below.

| Property | Value | Reference |

| CAS Number | 131878-23-4 | --INVALID-LINK-- |

| Molecular Formula | C₁₆H₂₄N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 276.37 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 77-81 °C | --INVALID-LINK-- |

| Optical Rotation | [α]²⁰/D = +17.0 to +20.0° (c=2, EtOH) | --INVALID-LINK-- |

Applications in Drug Discovery

The utility of (3R)-1-Benzyl-3-(Boc-amino)pyrrolidine spans several therapeutic areas, with notable examples in the development of antiviral, anticancer, and neurological agents.

Antiviral Agents

A prominent example of a drug featuring a related chiral pyrrolidine core is Nirmatrelvir , the active component of the antiviral medication Paxlovid, used for the treatment of COVID-19.[3][4][5][6][7][8][9][10] While the commercial synthesis of Nirmatrelvir utilizes a bicyclic proline derivative, the fundamental pyrrolidine scaffold highlights the importance of this structural motif in targeting viral proteases.[3][6] Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.

Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease (Mpro) by Nirmatrelvir

Caption: Workflow of Nirmatrelvir inhibiting the SARS-CoV-2 main protease (Mpro).

Anticancer Agents

Derivatives of chiral pyrrolidines have demonstrated significant potential as anticancer agents. For instance, compounds incorporating the pyrrolidine scaffold have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.

The table below summarizes the in vitro activity of some pyrrolidine-based compounds against cancer cell lines and related enzymes.

| Compound Type | Target | Cell Line/Enzyme | IC₅₀/Activity |

| Pyrrolidine Derivatives | VEGFR-2 | - | Potent Inhibition |

| 6-(4-aminopiperidin-1-yl) benzyl-3-methylpyrimidine-2,4-dione derivatives | Cytotoxicity | SW480 (colorectal cancer) | IC₅₀ = 15.70 ± 0.28 µM |

| MCF-7 (breast cancer) | IC₅₀ = 16.50 ± 4.90 µM |

VEGFR-2 Signaling Pathway and Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Neurological Agents

The chiral nature of (3R)-1-Benzyl-3-(Boc-amino)pyrrolidine makes it a valuable precursor for the synthesis of molecules targeting the central nervous system.[11] Its rigid conformation can help in designing ligands with high selectivity for specific receptor subtypes, which is crucial for minimizing off-target effects of neurological drugs.

Experimental Protocols

The following protocols provide general procedures for key transformations involving (3R)-1-Benzyl-3-(Boc-amino)pyrrolidine. These are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Boc Deprotection of (3R)-1-Benzyl-3-(Boc-amino)pyrrolidine

This procedure describes the removal of the Boc protecting group to yield (3R)-1-Benzyl-3-aminopyrrolidine.

Materials:

-

(3R)-1-Benzyl-3-(Boc-amino)pyrrolidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve (3R)-1-Benzyl-3-(Boc-amino)pyrrolidine (1.0 eq) in dichloromethane (10 volumes).

-

Cool the solution to 0 °C using an ice bath.

-

Add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude (3R)-1-Benzyl-3-aminopyrrolidine, which can be purified by column chromatography if necessary.

General Workflow for Boc Deprotection

Caption: Experimental workflow for the Boc deprotection of (3R)-1-Benzyl-3-(Boc-amino)pyrrolidine.

Protocol 2: N-Alkylation of the Pyrrolidine Ring Nitrogen (after Boc deprotection)

This protocol describes the alkylation of the pyrrolidine nitrogen of (3R)-1-Benzyl-3-aminopyrrolidine with an alkyl halide.

Materials:

-

(3R)-1-Benzyl-3-aminopyrrolidine (from Protocol 1)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a solution of (3R)-1-Benzyl-3-aminopyrrolidine (1.0 eq) in acetonitrile or DMF (10 volumes), add potassium carbonate (2.0 eq).

-

Add the alkyl halide (1.1 eq) to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired N-alkylated product.

Conclusion

(3R)-1-Benzyl-3-(Boc-amino)pyrrolidine is a cornerstone chiral building block in contemporary drug discovery. Its inherent structural features provide a robust platform for the stereoselective synthesis of a diverse range of pharmacologically active molecules. The successful application of this and related pyrrolidine scaffolds in the development of potent antiviral, anticancer, and neurological drug candidates underscores its continued importance for researchers and scientists in the pharmaceutical industry. The synthetic versatility of this compound, coupled with the growing understanding of the biological roles of pyrrolidine-containing molecules, ensures its place as a valuable tool in the quest for novel and more effective therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectsci.au [connectsci.au]

- 7. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

Application Notes and Protocols for the N-Boc Deprotection of 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its wide use is attributed to its stability in various reaction conditions and its straightforward removal under acidic conditions.[2] The selective and efficient deprotection of the Boc group is a crucial step in multi-step synthetic pathways. This document provides detailed protocols for the N-Boc deprotection of 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine to yield the valuable building block, 1-benzylpyrrolidin-3-amine.[3][4] The methodologies, comparative data, and workflows presented are intended for researchers, scientists, and professionals in drug development.

The most common method for Boc deprotection proceeds via an acid-catalyzed mechanism.[1] The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[5][6] This protonation is followed by the fragmentation of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the desired free amine.[1][5]

Caption: General mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Two primary methods for the acidic deprotection of the N-Boc group are detailed below. The choice between them often depends on the substrate's sensitivity and the desired salt form of the final product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is a very common and often rapid method for Boc deprotection.[1][7]

Reagents and Materials:

-

1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the Boc-protected amine, 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, in anhydrous DCM (approx. 5-10 volumes) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.[2]

-

Addition of TFA: Cool the solution to 0 °C in an ice bath. Add TFA dropwise to the stirred solution. A common concentration is a 20-50% solution of TFA in DCM (v/v).[2][8]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[1][9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[1][8]

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

-

Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of NaHCO₃ until effervescence ceases.[1][10]

-

Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

-

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Protocol 2: Deprotection using Hydrochloric Acid (HCl)

This method is another standard procedure and is particularly useful when the hydrochloride salt of the product is desired.[9][11]

Reagents and Materials:

-

1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

-

4M HCl in 1,4-dioxane (or ethyl acetate)

-

Diethyl ether

-

Standard laboratory glassware, including filtration apparatus

Procedure:

-

Reaction Setup: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent like methanol or ethyl acetate, or suspend it directly in the HCl solution in a round-bottom flask.[9]

-

Addition of HCl: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[9][12]

-

Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1][9]

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.[1]

-

Work-up:

-

Upon completion, the product often precipitates from the reaction mixture as the hydrochloride salt.[1][9]

-

The solid can be collected by filtration.

-

Wash the collected solid with a solvent like diethyl ether to remove non-polar impurities.[1]

-

Dry the solid under vacuum to yield the 1-benzylpyrrolidin-3-amine hydrochloride salt.

-

If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude salt.[9]

-

-

Free-Basing (Optional): To obtain the free amine, dissolve the hydrochloride salt in water, basify with an aqueous solution of NaOH or NaHCO₃, and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Dry and concentrate the organic extracts.

Data Presentation

The following table summarizes the typical reaction conditions for the two described protocols.

| Parameter | Protocol 1: TFA | Protocol 2: HCl |

| Acid Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane, Ethyl Acetate, or Methanol |

| Concentration | 20-50% TFA in DCM (v/v)[2] | 4M solution in dioxane[11] |

| Temperature | 0 °C to Room Temperature | Room Temperature[1] |

| Reaction Time | 0.5 - 2 hours[1] | 1 - 4 hours[9] |

| Work-up | Basic wash (e.g., NaHCO₃) and extraction[1] | Filtration or evaporation[1] |

| Product Form | Free Amine | Hydrochloride Salt |

| Typical Yield | >90% | >90% |

Mandatory Visualization

Caption: General workflow for the N-Boc deprotection process.

Characterization of 1-benzylpyrrolidin-3-amine

The final product is typically characterized to confirm its identity and purity.

-

TLC: Thin Layer Chromatography is used to monitor the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot.

-

NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance provides structural information to confirm the removal of the Boc group (disappearance of the t-butyl signal at ~1.4 ppm in ¹H NMR) and the integrity of the rest of the molecule.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the deprotected product, which is 176.26 g/mol .[13]

Safety Precautions

-

Trifluoroacetic acid (TFA) and concentrated Hydrochloric acid (HCl) are highly corrosive and toxic. Always handle these reagents in a well-ventilated fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The neutralization of strong acids is an exothermic process and can cause splashing. Perform this step slowly and with cooling if necessary.

-

The deprotection reaction releases carbon dioxide and isobutylene gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.[6][14]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boc Deprotection - HCl [commonorganicchemistry.com]

- 13. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Acids - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for (3R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine is a chiral pyrrolidine derivative that serves as a valuable building block in peptide synthesis and medicinal chemistry. Its rigid, non-planar structure can introduce conformational constraints into peptide backbones, which can enhance biological activity, receptor selectivity, and metabolic stability. The presence of the N-benzyl group offers an additional vector for interaction with biological targets and can influence the molecule's overall pharmacological profile. The Boc-protecting group on the 3-amino position allows for its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

This document provides detailed application notes and protocols for the use of (3R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine in the synthesis of peptides and peptidomimetics, with a focus on its potential application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Applications in Peptide Synthesis

As a Proline Analog and Conformational Restrictor

The pyrrolidine core of (3R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine acts as a constrained analog of proline. Incorporating this moiety into a peptide chain can induce specific secondary structures, such as β-turns, which are often crucial for receptor binding. The conformational rigidity imparted by the pyrrolidine ring can lock the peptide into a bioactive conformation, potentially leading to increased potency and selectivity.

In Peptidomimetics for Drug Discovery

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. (3R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine is an excellent scaffold for the synthesis of peptidomimetics. The pyrrolidine ring can replace dipeptide units, and the N-benzyl and 3-amino groups provide points for further functionalization to mimic amino acid side chains. Pyrrolidine-based peptidomimetics have been explored for various therapeutic targets, including proteases and G-protein coupled receptors.

Development of DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes. Several DPP-4 inhibitors feature a pyrrolidine-based scaffold that interacts with the active site of the enzyme. The stereochemistry and substitutions on the pyrrolidine ring are critical for potent and selective inhibition. The structure of (3R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine makes it a promising building block for novel DPP-4 inhibitors.

Signaling Pathway of DPP-4 Inhibition

The therapeutic effect of DPP-4 inhibitors is mediated through the enhancement of the incretin signaling pathway. A simplified representation of this pathway is depicted below.

Caption: DPP-4 Inhibition Signaling Pathway.

Experimental Protocols

The incorporation of (3R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine into a peptide sequence via solid-phase peptide synthesis (SPPS) requires careful consideration of coupling conditions due to the steric hindrance imparted by the N-benzyl group. The following protocol is a general guideline for manual Boc-SPPS.

General Workflow for SPPS Cycle

Caption: General SPPS Cycle for Incorporation.

Detailed Protocol for a Single Coupling Cycle (0.1 mmol scale)

Materials:

-

Resin-bound peptide with a free N-terminal amine (e.g., on Merrifield or MBHA resin)

-

(3R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Isopropyl alcohol (IPA)

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the resin in DCM (10 mL) for 20 minutes in the reaction vessel. Drain the DCM.

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM (10 mL) to the resin.

-

Agitate the mixture for 2 minutes. Drain the solution.

-

Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.

-

Drain the deprotection solution.

-

-

Washing:

-

Wash the resin with DCM (3 x 10 mL).

-